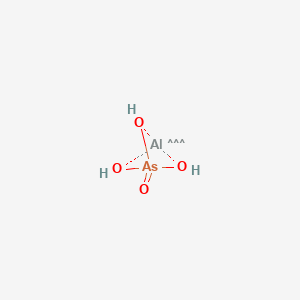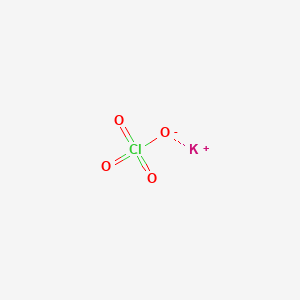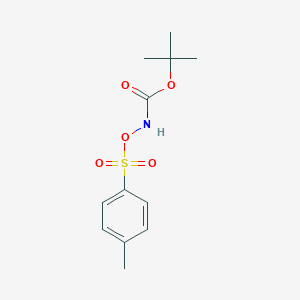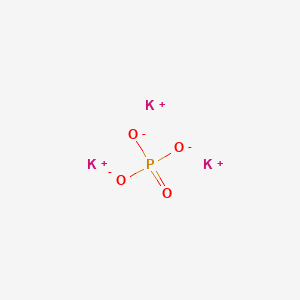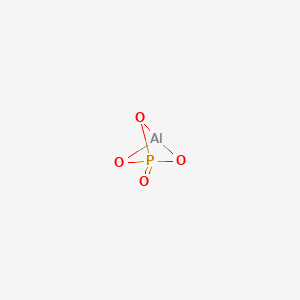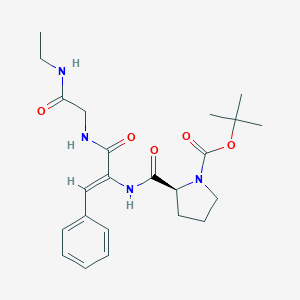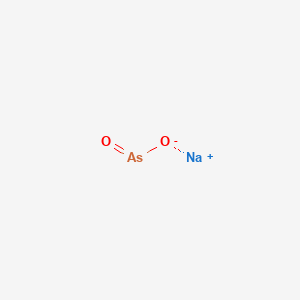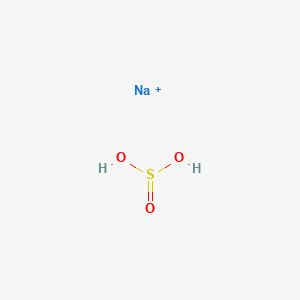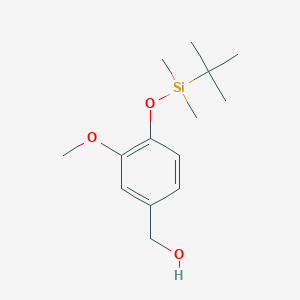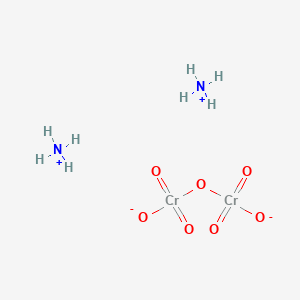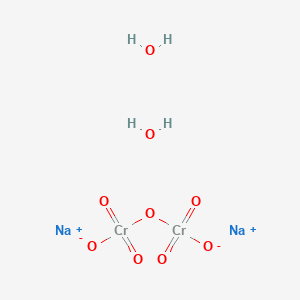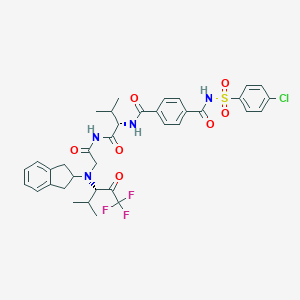
Cscomv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cscomv, also known as Cysteine-S-conjugate β-lyase, is an enzyme that plays a crucial role in the metabolism of sulfur-containing amino acids and xenobiotics in mammals. This enzyme is responsible for the breakdown of cysteine S-conjugates, which are often found in food and environmental toxins. Cscomv has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and toxicology.
Mécanisme D'action
Cscomv catalyzes the breakdown of cysteine S-conjugates into cysteine and a corresponding thiol. This reaction is essential for the detoxification of many xenobiotics, which are often conjugated to cysteine in the liver. Cscomv is also involved in the metabolism of endogenous sulfur-containing amino acids, such as cysteine and homocysteine.
Effets Biochimiques Et Physiologiques
Cscomv has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to play a role in the regulation of glutathione levels in the liver, which is important for maintaining cellular redox balance. Cscomv has also been implicated in the regulation of blood pressure and the development of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cscomv in lab experiments is its specificity for cysteine S-conjugates. This allows for the selective breakdown of these compounds, which can be useful for studying their effects on the body. However, one limitation of using Cscomv is that it requires the presence of a cofactor, such as pyridoxal 5'-phosphate, for activity. This can complicate experimental design and increase the cost of experiments.
Orientations Futures
There are many potential future directions for research on Cscomv. One area of interest is in the development of Cscomv inhibitors, which could be used to study the effects of cysteine S-conjugates on the body. Another area of interest is in the study of Cscomv expression and regulation in different tissues and under different conditions. Additionally, Cscomv may have potential applications in the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
Cscomv can be synthesized using recombinant DNA technology. The gene encoding for Cscomv can be cloned into a suitable expression vector and then expressed in a host organism such as Escherichia coli. The enzyme can then be purified using various chromatographic techniques, such as ion exchange chromatography and size exclusion chromatography.
Applications De Recherche Scientifique
Cscomv has many potential applications in scientific research. One of the main areas of interest is in the field of toxicology, where Cscomv can be used to study the metabolism of xenobiotics and their effects on the body. Cscomv has also been used to study the metabolism of drugs and to investigate the mechanisms of drug toxicity.
Propriétés
Numéro CAS |
129585-37-1 |
|---|---|
Nom du produit |
Cscomv |
Formule moléculaire |
C36H38ClF3N4O7S |
Poids moléculaire |
763.2 g/mol |
Nom IUPAC |
4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-1-[[2-[2,3-dihydro-1H-inden-2-yl-[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]acetyl]amino]-3-methyl-1-oxobutan-2-yl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C36H38ClF3N4O7S/c1-20(2)30(42-33(47)22-9-11-23(12-10-22)34(48)43-52(50,51)28-15-13-26(37)14-16-28)35(49)41-29(45)19-44(31(21(3)4)32(46)36(38,39)40)27-17-24-7-5-6-8-25(24)18-27/h5-16,20-21,27,30-31H,17-19H2,1-4H3,(H,42,47)(H,43,48)(H,41,45,49)/t30-,31-/m0/s1 |
Clé InChI |
KMUDHYJPILFGSS-CONSDPRKSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)[C@@H](C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES |
CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
CC(C)C(C(=O)NC(=O)CN(C1CC2=CC=CC=C2C1)C(C(C)C)C(=O)C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Synonymes |
CSCOMV N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide N-((4-((((4-chlorophenyl)sulfonyl)amino)carbonyl)phenyl)oxomethyl)-valyl-N-(2,3-dihydro-1H-inden-2-yl)glycine N-(3-(1,1,1-trifluoro-4-methyl-2-oxopentyl))amide, (3R)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



